molecular formula C10H11FO3 B13135569 Methyl 2-(2-fluoro-5-methoxyphenyl)acetate

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate

Cat. No.: B13135569
M. Wt: 198.19 g/mol
InChI Key: RYGONBHBOYMSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-5-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(2-fluoro-5-methoxyphenyl)acetic acid.

    Reduction: 2-(2-fluoro-5-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-5-methoxyphenyl)acetate
  • Methyl 2-(2-bromo-5-methoxyphenyl)acetate
  • Methyl 2-(2-iodo-5-methoxyphenyl)acetate

Uniqueness

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(2-fluoro-5-methoxyphenyl)acetate

InChI

InChI=1S/C10H11FO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

RYGONBHBOYMSIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.